molecular formula C4H9NOS B1406500 Cyclopropyl (imino)(methyl)-lambda6-sulfanone CAS No. 1609964-41-1

Cyclopropyl (imino)(methyl)-lambda6-sulfanone

Cat. No. B1406500
CAS RN: 1609964-41-1
M. Wt: 119.19 g/mol
InChI Key: LNTPJYRBBKGUMA-UHFFFAOYSA-N
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Description

Cyclopropyl (imino)(methyl)-lambda6-sulfanone, also known as CIMLS, is a cyclic sulfone compound with a wide range of applications in the fields of chemistry, biochemistry, and pharmaceuticals. CIMLS has been studied for its potential to act as a synthetic reagent, a catalyst, and an inhibitor of enzymes. It has been used in the synthesis of a number of different compounds, as well as in the study of enzyme inhibition, and in the development of drugs.

Scientific Research Applications

Metal-Free Acid-Catalyzed Synthesis

An efficient, metal-free method was reported for constructing α-diarylmethine imino sulfanone via acid-catalyzed 1,6-conjugate addition of sulfoximines to para-quinone methides. This process demonstrates broad functional group tolerance, good to excellent yields, and mild reaction conditions, highlighting its potential in synthesizing complex organic molecules with high atom economy (More et al., 2021).

Chelating Ligands for Homogeneous Catalysis

New heteroditopic imino N-heterocyclic carbenes were explored as chelating ligands in homogeneous catalysis. The synthesis involved several steps, including alkylation, imination, and methylation, leading to stable iminoisopropyl N-heterocyclic carbenes. These compounds, and their sulfur, selenium, and tungsten tetracarbonyl derivatives, were characterized and shown to have potential applications in catalysis (Steiner et al., 2005).

Enantioselective Synthesis

Research on enantioselective access to spirocyclic sultams via chiral Cp(x) -Rhodium(III)-catalyzed annulations was reported. This involves the [3+2] annulation of an N-sulfonyl ketimine and an alkyne, offering a rapid and high-yielding approach to valuable spirocyclic sultams for organic and medicinal chemistry (Pham & Cramer, 2016).

Corrosion Inhibition

Schiff bases derived from sulfanylphenyl imino compounds were investigated as corrosion inhibitors in acidic media. These studies reveal significant decreases in corrosion rates of metals, showing the potential of such compounds in industrial applications where corrosion resistance is crucial (Behpour et al., 2009).

Analytical and Voltammetric Applications

The synthesis and properties of novel fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs were explored for their analytical and voltammetric applications. These compounds showed promising antimicrobial activities and potential for use in environmental and pharmaceutical analysis (Makki et al., 2016).

properties

IUPAC Name

cyclopropyl-imino-methyl-oxo-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NOS/c1-7(5,6)4-2-3-4/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTPJYRBBKGUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopropyl (imino)(methyl)-lambda6-sulfanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopropyl (imino)(methyl)-lambda6-sulfanone
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Cyclopropyl (imino)(methyl)-lambda6-sulfanone
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Cyclopropyl (imino)(methyl)-lambda6-sulfanone
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Cyclopropyl (imino)(methyl)-lambda6-sulfanone
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Cyclopropyl (imino)(methyl)-lambda6-sulfanone
Reactant of Route 6
Cyclopropyl (imino)(methyl)-lambda6-sulfanone

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